BENGHE Foundational & Exploratory

Check Availability & Pricing

thermodynamic properties of 2-
Cyclohexylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Cyclohexylcyclohexanol

Cat. No.: B7772106

An In-depth Technical Guide to the Thermodynamic Properties of 2-Cyclohexylcyclohexanol

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic properties of 2-
Cyclohexylcyclohexanol (CAS: 6531-86-8), a bicyclic alcohol with applications in chemical
synthesis and materials science. Recognizing the current scarcity of publicly available
experimental data for this specific compound, this document establishes a robust framework for
its study. We present high-quality estimated thermodynamic parameters derived from
established computational methods, providing a valuable baseline for modeling and process
design. The core of this guide is a detailed exposition of the authoritative experimental
methodologies required for the definitive determination of these properties, including
Differential Scanning Calorimetry (DSC), bomb calorimetry, and vapor pressure analysis. By
contextualizing the estimated data with experimental values from structurally analogous
compounds and providing field-proven protocols, this guide serves as an essential resource for
researchers and engineers engaged in the thermal analysis of complex organic molecules.

Introduction and Molecular Overview

2-Cyclohexylcyclohexanol (C12H220) is a saturated secondary alcohol characterized by two
fused cyclohexane rings.[1][2] Its structure imparts a high boiling point and specific solubility
characteristics, making it a subject of interest as a solvent, a synthetic intermediate, and a
potential building block for polymers and other advanced materials. An understanding of its
thermodynamic properties—such as heat capacity, enthalpy of formation, and phase change
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energetics—is fundamental for any practical application. These parameters govern reaction
equilibria, energy requirements for processing, thermal stability, and ultimately, the safety and
efficiency of chemical processes.

This guide addresses the critical need for thermodynamic data on 2-Cyclohexylcyclohexanol.
While experimental values are not yet widely reported in the literature, we can construct a
detailed and scientifically rigorous profile through the synergy of computational estimation and
a thorough review of the established experimental techniques used for analogous compounds.

Physicochemical Properties and Estimated
Thermodynamic Data

The foundational physicochemical properties of 2-Cyclohexylcyclohexanol are summarized
below. The thermodynamic data presented in Table 1 have been calculated using well-regarded
group contribution methods, such as the Joback and Crippen methods.[3] It is imperative to
recognize these as high-quality estimations that await experimental validation. They serve as
an excellent starting point for preliminary design and theoretical modeling.

Molecular ldentifiers:

Chemical Formula: C12H220

Molecular Weight: 182.30 g/mol [1][3]

CAS Number: 6531-86-8[2]

Synonyms: [1,1'-Bicyclohexyl]-2-ol, [Bicyclohexyl]-2-o0l[3]

Table 1: Estimated Thermodynamic and Physical Properties of 2-Cyclohexylcyclohexanol
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Property Value Unit Method/Source

Standard Gibbs
Free Energy of -45.47 kJ/mol Joback Method[3]
Formation (AfG®)

Standard Enthalpy of

Formation (gas, -354.94 kJ/mol Joback Method([3]
AfH°gas)
Enthalpy of

59.53 kJ/mol Joback Method][3]

Vaporization (AvapH®)

Enthalpy of Fusion
15.67 kJ/mol Joback Method[3]
(AfusH®)
Normal Boiling Point
) 600.57 K Joback Method][3]
(Thoil)
Critical Temperature
814.45 K Joback Method([3]
(Te)
Critical Pressure (Pc) 2767.17 kPa Joback Method][3]

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.118 | - | Crippen Method|[3] |

The Theoretical Framework: Interrelation of
Thermodynamic Properties

The thermodynamic properties of a compound are intrinsically linked. The Gibbs free energy
(AG), which determines the spontaneity of a process, is a function of enthalpy (AH) and
entropy (AS). The enthalpy of formation is a measure of the energy stored in the molecule's
chemical bonds, while heat capacity relates to the energy required to raise its temperature. The
following diagram illustrates the foundational relationships between these key properties.
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Caption: Interrelation of core thermodynamic properties and their experimental origins.

Authoritative Guide to Experimental Determination
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To move from estimated values to definitive data, rigorous experimental work is essential. The
following protocols are industry-standard methods for determining the core thermodynamic
properties of a solid organic compound like 2-Cyclohexylcyclohexanol.

Workflow for Thermodynamic Property Determination

The overall process involves distinct experimental techniques, each providing a piece of the
thermodynamic puzzle. The enthalpy of formation, for instance, is not measured directly but is
calculated from the experimentally determined enthalpy of combustion.

1 Heat Capacity (Cp)
Differential Scanning Calorimetry (DSC) |

! (Run DSC Scan 3
| (vs. empty pan)} Heat Flow vs. Temp Curve > Melting Point (Tfus)
—_————— t ! Enthalpy of Fusion (AfusH®)
2-Cyclol | -
(Purified Sample) | Bomb Calorimetry
d
| [ Combust Sample q o Enthalpy of Formation (AfH°)
3 in 02 Bomb ) Temperature Rise (AT) Enthalpy of Combustion (AcH®) (via Hess's Law)
i

Click to download full resolution via product page

Caption: Experimental workflow from purified sample to key thermodynamic properties.

Protocol: Heat Capacity and Enthalpy of Fusion by DSC

Differential Scanning Calorimetry (DSC) is the primary technique for measuring heat capacity
and the energetics of phase transitions. Its precision and small sample requirement make it
ideal.

o Causality: We use DSC because it directly measures the difference in heat flow required to
increase the temperature of a sample and a reference, providing a direct route to heat
capacity (Cp = dH/dT). Integrals of the heat flow during phase transitions yield their
enthalpies.
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o Self-Validating System: The protocol's integrity is ensured by a mandatory calibration step
using a certified reference material (CRM) like indium. The measured melting point and
enthalpy of fusion for the CRM must fall within the specified uncertainty limits before sample
analysis proceeds.

Step-by-Step Methodology:
e |nstrument Calibration:

o Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium
standard. The onset of melting for indium should be 156.6°C.

o Perform a baseline run with two empty, hermetically sealed aluminum pans to ensure a flat
baseline.

e Sample Preparation:

o Accurately weigh 5-10 mg of 2-Cyclohexylcyclohexanol into an aluminum DSC pan.

o Hermetically seal the pan to prevent any mass loss via sublimation or vaporization during
the run.

o Prepare an identical empty, sealed pan to serve as the reference.
o Heat Capacity Measurement (Modulated DSC):
o Place the sample and reference pans into the DSC cell.
o Equilibrate the system at a temperature well below the melting point (e.g., 0°C).

o Ramp the temperature at a controlled rate (e.g., 10°C/min) with a superimposed
temperature modulation (e.g., +0.5°C every 60 seconds) to a temperature below the onset
of melting. The modulated signal allows for the deconvolution of reversing heat flow (heat
capacity) from non-reversing kinetic events.

¢ Phase Transition Measurement:
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o Continue the temperature ramp at a constant rate (e.g., 10°C/min) through the melting
transition until the sample is fully liquid (e.g., to 100°C).

o Data Analysis:

o Heat Capacity (Cp): Calculate Cp from the reversing heat flow signal in the solid and liquid
regions using the instrument's analysis software.

o Enthalpy of Fusion (AfusH°): Integrate the area of the melting peak in the total heat flow
curve. The software will calculate the enthalpy in J/g, which is then converted to kJ/mol
using the molecular weight.

Protocol: Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (AfH°) is a cornerstone thermodynamic property. For
organic compounds, it is derived from the experimentally measured standard enthalpy of
combustion (AcH®) using Hess's Law.

o Causality: We burn the compound in a sealed container (a "bomb") under excess oxygen to
ensure complete combustion to CO2(g) and H20(l). The heat released by this highly
exothermic reaction is absorbed by a surrounding water bath, and the measured
temperature rise allows for the calculation of the heat of combustion.

o Self-Validating System: The calorimeter is calibrated by combusting a substance with a
precisely known enthalpy of combustion, typically benzoic acid. This determines the "heat
capacity" of the entire calorimeter system (Ccal), which is essential for converting the
measured AT into an energy value.

Step-by-Step Methodology:
o Calorimeter Calibration:

o Combust a pellet of certified benzoic acid (approx. 1 g) and measure the temperature rise
(AT).

o Calculate the calorimeter heat capacity (Ccal) using the known energy of combustion of
benzoic acid.
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e Sample Preparation:
o Press a pellet of 2-Cyclohexylcyclohexanol (approx. 0.8-1.2 g) of known mass.

o Place the pellet in the crucible inside the bomb. Attach a nickel-chromium fuse wire of
known length and mass, ensuring it is in contact with the sample.

e Combustion:

[¢]

Add a small, known amount of distilled water (approx. 1 mL) to the bomb to ensure
saturation, so all water formed is in the liquid state.

o Seal the bomb and pressurize it with high-purity oxygen to ~30 atm.
o Submerge the bomb in the calorimeter's water jacket of known water mass.

o Allow the system to reach thermal equilibrium, then ignite the sample by passing a current
through the fuse wire.

o Record the temperature of the water bath at regular intervals until a maximum temperature
is reached and it begins to cool.

e Data Analysis:

o Calculate the corrected temperature rise (AT), accounting for heat exchange with the
surroundings.

o Calculate the total heat released (g_total) = Ccal * AT.
o Correct for the heat released by the combustion of the fuse wire.

o Calculate the constant volume energy of combustion (AcU) = q_corrected / moles of
sample.

o Convert AcU to the standard enthalpy of combustion (AcH®) using the relationship AH =
AU + An_gas*RT.

e Calculation of AfH®:
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o Use Hess's Law with the balanced combustion reaction: C12H220(s) + 17.5 Oz(g) - 12
CO2(g) + 11 H20(1)

o ACH® = [12 * AfH°(COz, g) + 11 * AfH°(Hz0, 1)] - [AfH°(C12H220, S) + 17.5 * AfH°(Oz2, g)]

o Solve for AfH°(C12H220, s) using the known standard enthalpies of formation for CO2 and
H20.

Comparative Analysis with Structurally Related
Compounds

To place the estimated values for 2-Cyclohexylcyclohexanol in context, it is instructive to
compare them with experimental data for simpler, related molecules. Cyclohexanol is the
parent alcohol, and 2-Cyclohexylcyclohexanone is the corresponding ketone.

Table 2: Comparison of Thermodynamic Properties (Experimental vs. Estimated)

2- 2-
= " Cyclohexylcyclohe Cyclohexanol Cyclohexylcyclohe
roper
SR xanol (Estimated) (Experimental)[4] xanone
[3] (Experimental)[5]
Molecular Formula  Ci2H220 CeH120 C12H200
Boiling Point (K) 600.57 434.99 537.15
AvapH? (kJ/mol) 59.53 52.3 (at boiling point) 59.10

| Liquid Heat Capacity (Cp, kd/kmol-K) | N/A | ~180 (at 298K) | 344.90 |
Analysis of Trends:

e Boiling Point and AvapH°: The addition of a second cyclohexyl ring significantly increases
the molecular weight and van der Waals forces compared to cyclohexanol, resulting in a
much higher boiling point and enthalpy of vaporization, as predicted.[3][4] The estimated
AvapH?° for the alcohol is very similar to the experimental value for the corresponding ketone,
which is expected as they have the same carbon skeleton and molecular weight.[3][5]
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o Heat Capacity: The molar heat capacity of 2-Cyclohexylcyclohexanone (344.9 kJ/kmol-K) is
nearly double that of cyclohexanol (~180 kJ/kmol-K), reflecting the much larger molecule's
ability to store thermal energy in its vibrational modes.[4][5] It is highly probable that the
experimental heat capacity for 2-Cyclohexylcyclohexanol will be of a similar magnitude to
its ketone analog.

Conclusion

This technical guide has established a comprehensive thermodynamic profile for 2-
Cyclohexylcyclohexanol. While awaiting definitive experimental validation, the provided
estimated values for key properties such as enthalpy of formation (-354.94 kJ/mol for gas) and
enthalpy of vaporization (59.53 kJ/mol) offer a robust starting point for scientific and
engineering applications.[3] More importantly, this document provides authoritative, step-by-
step experimental protocols for DSC and bomb calorimetry, empowering researchers to
perform this validation. The comparative analysis with related compounds confirms that the
estimated data aligns with established physicochemical trends. This guide serves as both a
data resource and a practical handbook for the rigorous thermal characterization of 2-
Cyclohexylcyclohexanol and similar bicyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [thermodynamic properties of 2-
Cyclohexylcyclohexanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7772106#thermodynamic-properties-of-2-
cyclohexylcyclohexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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